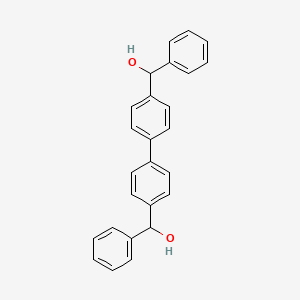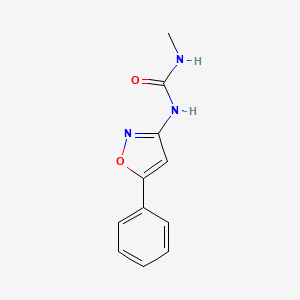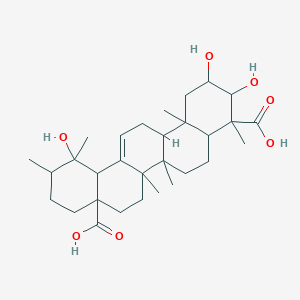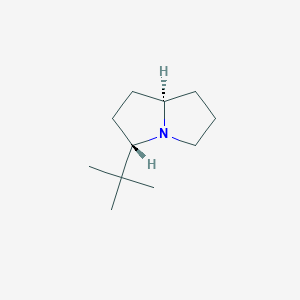
(E)-N-Ethyl-1-(thiophen-2-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, N-(2-thienylmethylene)- is an organic compound that belongs to the class of amines It features a thienylmethylene group attached to the nitrogen atom of ethanamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-(2-thienylmethylene)- typically involves the reaction of ethanamine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of a Schiff base, where the aldehyde group of 2-thiophenecarboxaldehyde reacts with the amine group of ethanamine to form the imine linkage.
Industrial Production Methods
Industrial production of Ethanamine, N-(2-thienylmethylene)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, N-(2-thienylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Ethanamine derivatives with reduced imine groups.
Substitution: Halogenated thienyl derivatives.
Aplicaciones Científicas De Investigación
Ethanamine, N-(2-thienylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanamine, N-(2-thienylmethylene)- involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thienyl group may also participate in π-π interactions with aromatic residues in biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine, N-ethyl-: A primary amine with an ethyl group attached to the nitrogen atom.
Ethanamine, N-methyl-: A primary amine with a methyl group attached to the nitrogen atom.
Ethanamine, N-phenyl-: A primary amine with a phenyl group attached to the nitrogen atom.
Uniqueness
Ethanamine, N-(2-thienylmethylene)- is unique due to the presence of the thienylmethylene group, which imparts distinct chemical properties and reactivity. The thienyl group enhances the compound’s ability to participate in aromatic interactions and electrophilic substitution reactions, setting it apart from other ethanamine derivatives.
Propiedades
Número CAS |
54433-72-6 |
|---|---|
Fórmula molecular |
C7H9NS |
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
N-ethyl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C7H9NS/c1-2-8-6-7-4-3-5-9-7/h3-6H,2H2,1H3 |
Clave InChI |
CGVUBENGSOVNGP-UHFFFAOYSA-N |
SMILES canónico |
CCN=CC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


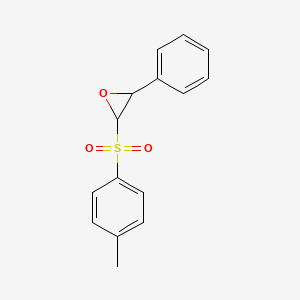
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)
![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
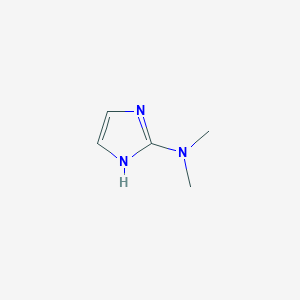
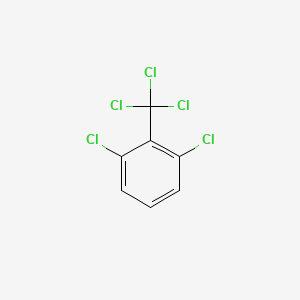
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
